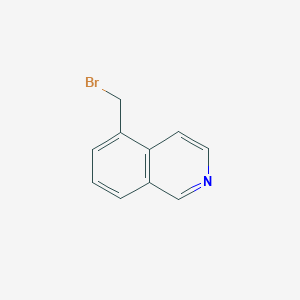

5-(Bromomethyl)isoquinoline

Description

Structural Significance and Synthetic Versatility within Heterocyclic Chemistry

The structure of 5-(bromomethyl)isoquinoline is characterized by a bromomethyl group (-CH2Br) attached to the 5-position of the isoquinoline (B145761) ring system. The isoquinoline core is a 10π-electron aromatic system, analogous to naphthalene, with one of the carbon atoms replaced by nitrogen. thieme-connect.de This nitrogen atom imparts a degree of basicity to the molecule and influences the electron distribution and reactivity of the entire ring system. amerigoscientific.com

The key to the synthetic versatility of this compound lies in the reactivity of the bromomethyl group. Bromine is an excellent leaving group, making the benzylic carbon susceptible to nucleophilic attack. This allows for a wide range of chemical transformations, including:

Nucleophilic Substitution: The bromine atom can be readily displaced by a variety of nucleophiles, such as amines, thiols, and alkoxides, to introduce new functional groups at the 5-position. This is a fundamental reaction for creating a diverse library of isoquinoline derivatives. evitachem.com

Cross-Coupling Reactions: The compound can participate in transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which are crucial for forming new carbon-carbon bonds.

Oxidation and Reduction: The bromomethyl group and the isoquinoline ring can undergo oxidation and reduction reactions to yield various derivatives, including isoquinoline carboxylic acids or methylisoquinoline.

The hydrobromide salt of this compound is often used in research due to its enhanced solubility in polar solvents, which facilitates its handling in laboratory settings. chemimpex.com

Role as a Key Intermediate and Building Block in Complex Molecule Synthesis

This compound serves as a critical intermediate and building block in the synthesis of a wide array of more complex organic molecules. chemimpex.com Its utility stems from the ability to introduce the isoquinoline scaffold into larger structures, a feature that is highly sought after in medicinal chemistry due to the prevalence of the isoquinoline motif in biologically active compounds. chemimpex.comthieme-connect.de

Table 1: Applications of this compound in Synthesis

| Application Area | Description of Use | Key Reactions |

| Pharmaceutical Synthesis | Serves as a precursor for various pharmaceutical agents, particularly those targeting neurological disorders and cancer. chemimpex.comevitachem.com | Nucleophilic substitution, cross-coupling reactions. |

| Organic Synthesis Research | Employed as a building block to construct complex molecular architectures and to explore new synthetic methodologies. chemimpex.com | Alkylation, nucleophilic substitution, Suzuki-Miyaura coupling. |

| Fluorescent Probes | Used in the development of fluorescent probes for biological imaging, enabling the visualization of cellular processes. chemimpex.com | Reactions that attach the isoquinoline moiety to a fluorophore or a recognition unit. |

| Materials Science | Acts as a monomer or functionalizing agent in the creation of new polymers and coatings with specific properties. | Polymerization reactions, surface modification reactions. |

The isoquinoline nucleus is found in a large number of alkaloids with significant biological activity, such as papaverine (B1678415) and morphine. thieme-connect.de The ability to readily derivatize the isoquinoline ring using this compound as a starting material allows chemists to synthesize novel analogs of these natural products and other bioactive molecules, potentially leading to the discovery of new therapeutic agents. chemimpex.comevitachem.com

Research Trajectories in Isoquinoline Derivatization

Modern research involving isoquinoline derivatization is moving beyond traditional methods like the Pictet-Spengler and Bischler-Napieralski reactions. nih.gov Current strategies focus on developing more efficient, environmentally friendly, and versatile synthetic routes. nih.gov The use of this compound and similar reactive intermediates is central to many of these new approaches.

Key research trajectories include:

Development of Novel Catalytic Systems: There is a strong focus on discovering new catalysts, including metal-based and organocatalysts, to facilitate the derivatization of the isoquinoline core with high selectivity and yield. mdpi.comnih.gov

C-H Activation: Direct functionalization of the C-H bonds of the isoquinoline ring is a rapidly growing area of research. nih.gov This approach offers a more atom-economical way to introduce new substituents compared to traditional methods that require pre-functionalized starting materials.

Microwave-Assisted Synthesis: Microwave-assisted organic synthesis (MAOS) is being increasingly employed to accelerate reaction times and improve yields in the synthesis of isoquinoline derivatives. chim.itrsc.org

Flow Chemistry: The use of continuous-flow reactors is being explored for the synthesis of isoquinolines, offering advantages in terms of safety, scalability, and process control. mdpi.com

Skeletal Editing: Advanced synthetic strategies are being developed to modify the core structure of the isoquinoline ring itself through atom insertion or deletion, allowing for the creation of novel heterocyclic frameworks. rsc.org

These modern synthetic approaches, often utilizing versatile building blocks like this compound, are expanding the accessible chemical space of isoquinoline derivatives. This, in turn, is fueling the discovery of new molecules with potential applications in medicine, materials science, and other fields. amerigoscientific.comnih.gov

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

5-(bromomethyl)isoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrN/c11-6-8-2-1-3-9-7-12-5-4-10(8)9/h1-5,7H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDGUDRWCJOVQRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2)C(=C1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Methodologies for the Chemical Synthesis of 5 Bromomethyl Isoquinoline

Radical Bromination Approaches

Radical bromination is a common and effective method for introducing a bromine atom onto a benzylic position, such as the methyl group of 5-methylisoquinoline (B1352389).

Wohl-Ziegler Reaction Utilizing N-Bromosuccinimide (NBS)

The Wohl-Ziegler reaction is a widely employed method for the synthesis of 5-(bromomethyl)isoquinoline from 5-methylisoquinoline. orgsyn.org This reaction utilizes N-Bromosuccinimide (NBS) as the bromine source and a radical initiator, such as azobisisobutyronitrile (AIBN) or dibenzoyl peroxide (DBPO), in a non-polar solvent like carbon tetrachloride (CCl₄). thieme-connect.dewikipedia.org The reaction is typically carried out under reflux conditions. thieme-connect.dewikipedia.org The use of NBS is advantageous as it provides a low, constant concentration of bromine, which helps to minimize side reactions. organic-chemistry.orgscribd.com

A typical laboratory procedure involves dissolving 5-methylisoquinoline and a stoichiometric amount of NBS in anhydrous CCl₄. wikipedia.org A catalytic amount of AIBN is then added, and the mixture is heated to reflux for several hours. The progress of the reaction can be monitored by observing the conversion of the denser NBS to the less dense succinimide, which floats on top of the solvent. wikipedia.org

| Reagent | Role | Typical Equiv. |

| 5-Methylisoquinoline | Substrate | 1.0 |

| N-Bromosuccinimide (NBS) | Brominating Agent | 1.2 |

| Azobisisobutyronitrile (AIBN) | Radical Initiator | 0.1 |

| Carbon Tetrachloride (CCl₄) | Solvent | - |

Mechanistic Pathways of Free-Radical Chain Propagation in Bromomethylation

The Wohl-Ziegler bromination proceeds through a free-radical chain mechanism consisting of three main stages: initiation, propagation, and termination. byjus.com

Initiation: The reaction is initiated by the homolytic cleavage of the radical initiator (e.g., AIBN) upon heating, which generates two radicals. This radical then abstracts a bromine atom from NBS to produce a bromine radical (Br•). byjus.com

Propagation: The bromine radical abstracts a hydrogen atom from the methyl group of 5-methylisoquinoline. byjus.com This step is highly selective for the benzylic hydrogens due to the resonance stabilization of the resulting benzylic radical. This benzylic radical then reacts with a molecule of NBS to yield the desired product, this compound, and a succinimidyl radical. The succinimidyl radical can then react with HBr to regenerate a bromine radical, thus propagating the chain.

Termination: The chain reaction is terminated when two radicals combine. byjus.com This can occur in several ways, such as the combination of two bromine radicals to form Br₂, or a bromine radical with a benzylic radical. byjus.com

Diazotization-Bromination Pathways

An alternative, though less common, route to this compound involves a diazotization-bromination sequence. This method starts from 5-aminomethylisoquinoline. The first step is the diazotization of the primary amine with a reagent like sodium nitrite (B80452) in the presence of a strong acid such as hydrobromic acid (HBr) to form a diazonium salt. In the subsequent step, the diazonium group is replaced by a bromine atom, often through a Sandmeyer reaction using a copper(I) bromide (CuBr) catalyst. This pathway is generally associated with lower yields, typically in the range of 50-60%, due to the potential instability of the intermediate diazonium salt. Furthermore, the handling of potentially hazardous diazonium compounds requires specific safety precautions.

Direct Bromination Methods and Regioselectivity Considerations

Direct bromination of 5-methylisoquinoline using molecular bromine (Br₂) under UV light can also produce this compound. However, this method is often plagued by poor regioselectivity, meaning that bromination can occur at other positions on the isoquinoline (B145761) ring in addition to the desired methyl group. This lack of selectivity leads to a mixture of products that can be difficult to separate, and the toxicity of gaseous bromine makes this method less favorable. For the related compound, 5-bromoisoquinoline (B27571), direct bromination of isoquinoline has been achieved using bromine with aluminum chloride, but this leads to bromination on the aromatic ring, not a methyl substituent. google.com

Comparative Analysis of Synthetic Strategies: Yields, Scalability, and Methodological Limitations

The choice of synthetic strategy for this compound is a trade-off between yield, scalability, safety, and cost.

| Synthesis Method | Typical Yield (%) | Scalability | Key Limitations |

| Wohl-Ziegler Reaction (NBS) | 70–85 | High | Requires careful control of radical initiation; use of toxic solvents like CCl₄. wikipedia.org |

| Diazotization-Bromination | 50–60 | Low | Lower yields; involves unstable and hazardous diazonium salt intermediates. |

| Direct Bromination (Br₂) | 30–40 | Moderate | Poor regioselectivity leading to product mixtures; use of toxic gaseous bromine. |

The Wohl-Ziegler reaction generally offers the best combination of high yields and scalability. While the use of CCl₄ is a significant environmental and health concern, alternative solvents like trifluorotoluene have been proposed. wikipedia.org The diazotization-bromination route is limited by its lower yields and the inherent hazards of diazonium salts. Direct bromination with Br₂ is largely considered obsolete for this specific transformation due to its poor control over regioselectivity and the hazardous nature of the reagent.

Purification and Characterization Techniques in Synthetic Procedures

Following the synthesis, purification of this compound is crucial to remove unreacted starting materials, reagents, and byproducts.

Purification Techniques:

Column Chromatography: This is a standard method for purifying the crude product. A silica (B1680970) gel column is typically used with a solvent system such as a mixture of hexane (B92381) and ethyl acetate (B1210297) to separate the desired product from impurities.

Recrystallization: The purified product can be further refined by recrystallization from a suitable solvent system, such as ethanol/water, to obtain a crystalline solid.

Characterization Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product. In the ¹H NMR spectrum, the protons of the bromomethyl group (-CH₂Br) typically appear as a singlet at approximately 4.5-4.75 ppm. The aromatic protons of the isoquinoline ring will also show characteristic shifts. The ¹³C NMR spectrum will show a characteristic peak for the bromomethyl carbon at around 30 ppm.

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound. The mass spectrum will show the molecular ion peak [M⁺] at m/z 221/223, with the characteristic isotopic pattern for a bromine-containing compound.

Melting Point Analysis: The melting point of the purified compound can be compared to literature values to assess its purity. A sharp melting point range close to the reported value (e.g., 83–87°C) is indicative of a pure sample.

Column Chromatography for Product Isolation

Column chromatography is a widely used method for the purification of this compound, leveraging the differential adsorption of the components of a mixture onto a solid stationary phase. libretexts.org The separation is achieved as a liquid mobile phase flows through the column, eluting the compounds at different rates. libretexts.org For this compound, silica gel is the most common stationary phase. orgsyn.org

The selection of the mobile phase, or eluent, is crucial for effective separation. A solvent system of hexane and ethyl acetate is frequently reported, with a typical ratio of 4:1 providing purities greater than 95%. Other solvent systems, including gradients of ethyl acetate in hexane or dichloromethane (B109758) with diethyl ether or methanol, have also been successfully used for the purification of related bromo-isoquinoline derivatives. orgsyn.orggoogle.com The process involves dissolving the crude product, loading it onto the silica gel column, and then passing the eluent through the column to separate the desired compound from impurities. libretexts.org

Table 1: Column Chromatography Parameters for Isoquinoline Derivatives

Recrystallization Methods for Purity Enhancement

Recrystallization is a fundamental technique for enhancing the purity of solid compounds like this compound. mt.com The principle relies on the differences in solubility of the compound and its impurities in a chosen solvent at different temperatures. uomustansiriyah.edu.iq The ideal solvent will dissolve the compound completely at a high temperature but only sparingly at a low temperature, while impurities remain either soluble or insoluble at all temperatures. uomustansiriyah.edu.iq

For this compound, mixed solvent systems are often effective for achieving high-purity crystalline products. An ethanol/water mixture is a commonly cited system for this purpose. Another reported method involves using a dichloromethane/hexane mixture. The general procedure consists of dissolving the partially purified compound in a minimum amount of the hot solvent or solvent mixture. uomustansiriyah.edu.iq The solution is then allowed to cool slowly, promoting the formation of well-defined crystals of the pure compound, which can then be isolated by filtration. mt.comuomustansiriyah.edu.iq This method is effective in removing residual impurities after initial purification by column chromatography.

Table 2: Recrystallization Solvents for Isoquinoline Derivatives

Reactivity Profiles and Reaction Mechanisms of 5 Bromomethyl Isoquinoline

Nucleophilic Substitution Reactions at the Bromomethyl Moiety

The bromomethyl group of 5-(bromomethyl)isoquinoline is an excellent electrophilic center, readily undergoing nucleophilic substitution reactions. The bromine atom, being a good leaving group, is displaced by a wide range of nucleophiles, leading to the formation of diverse isoquinoline (B145761) derivatives. This reactivity is fundamental to its application as a building block in the synthesis of more complex molecules.

Reactivity with Amine Nucleophiles

This compound reacts with amine nucleophiles to form the corresponding aminomethylisoquinolines. This reaction typically proceeds under mild conditions and is a common method for introducing an amino-functionalized side chain at the 5-position of the isoquinoline core. The reaction with primary amines can, in some cases, lead to a mixture of secondary and tertiary amines due to subsequent reactions of the initially formed product with the starting halide. chemguide.co.uk For instance, the reaction with benzylamine (B48309) requires mildly basic conditions (pH 8.0-9.0) and may necessitate reaction times of up to 6 hours for complete conversion. researchgate.net

Reactivity with Thiol Nucleophiles

Thiol nucleophiles, such as thiols and their corresponding thiolates, readily displace the bromide of this compound to afford thioethers. These reactions are generally efficient and provide a straightforward route to sulfur-containing isoquinoline derivatives. The use of xanthates as thiol-free sulfurizing agents has also been reported as an effective method for the synthesis of thioethers from alkyl halides. mdpi.comresearchgate.net This approach avoids the use of malodorous thiols and often proceeds with high yield under transition-metal-free and base-free conditions. researchgate.net

Reactivity with Alkoxide Nucleophiles

The reaction of this compound with alkoxide nucleophiles results in the formation of ethers. This classic Williamson ether synthesis involves the SN2 attack of an alkoxide on the electrophilic carbon of the bromomethyl group. masterorganicchemistry.com The reaction is typically carried out in the presence of a base to generate the alkoxide from the corresponding alcohol. This method is versatile, allowing for the introduction of a variety of alkoxy groups onto the isoquinoline scaffold. organic-chemistry.org

Regioselectivity and Stereochemical Aspects of Nucleophilic Attack

Nucleophilic substitution reactions on the isoquinoline ring itself typically favor the 1-position. quora.comarsdcollege.ac.in However, in this compound, the primary site of nucleophilic attack is the benzylic carbon of the bromomethyl group, not the isoquinoline ring. This high regioselectivity is due to the enhanced reactivity of the benzylic halide towards SN2 displacement. The bromomethyl group at the 5-position is sterically less hindered compared to positions closer to the heterocyclic nitrogen, such as the 4-position, which can influence reactivity.

Since the substitution occurs at a prochiral center (the -CH2Br group), the reaction with a chiral nucleophile can lead to the formation of diastereomers. If the reaction proceeds via an SN2 mechanism, which is typical for primary halides, it will occur with inversion of configuration at the electrophilic carbon. lumenlearning.com However, as the starting material is achiral, the product will be a racemic mixture unless a chiral auxiliary or catalyst is employed. lumenlearning.comyoutube.com The formation of an achiral intermediate, as in an SN1 reaction, would also result in a racemic mixture of products. lumenlearning.com

Transition Metal-Catalyzed Cross-Coupling Reactions

Beyond nucleophilic substitutions, this compound can participate in transition metal-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon bonds.

Palladium-Catalyzed Processes for Arylation and Carbonylation

Palladium-catalyzed reactions are pivotal in the functionalization of the isoquinoline scaffold, and this compound serves as a versatile substrate in these transformations. The reactivity of the bromomethyl group and the aromatic core allows for a range of coupling reactions, including arylation and carbonylation, to construct complex molecular architectures.

Arylation:

Palladium-catalyzed α-arylation of esters and ketones represents a significant method for C-C bond formation in the synthesis of isoquinoline derivatives. rsc.orgnih.gov This approach typically involves the coupling of an enolate with an aryl halide. rsc.org For instance, the intramolecular α-arylation of β-(N-2-iodobenzyl)-amino esters using a palladium catalyst like Pd(PPh₃)₄ can effectively construct the tetrahydroisoquinoline ring system. mdpi.com The reaction proceeds through the formation of an enolate in the presence of a base, which then couples with the aryl iodide. mdpi.com The choice of catalyst and ligands is crucial; bulky, hindered ligands have been shown to be effective in these cyclization reactions. mdpi.com The regioselectivity of these reactions is a key feature, allowing for the specific formation of desired isomers. rsc.org

The reactivity of bromoisoquinolines in Suzuki-Miyaura coupling reactions is influenced by the position of the bromine atom, with 5-bromoisoquinoline (B27571) generally exhibiting higher reactivity compared to other isomers. This enhanced reactivity at the 5-position can be exploited for the synthesis of various substituted isoquinolines. orgsyn.org

Carbonylation:

Palladium-catalyzed carbonylation reactions provide a direct route to introduce a carbonyl group into the isoquinoline framework, leading to the synthesis of isoquinoline-1,3-diones and other carbonyl derivatives. d-nb.inforsc.org These reactions often utilize carbon monoxide (CO) as a C1 source. nih.govresearchgate.net Innovative methods have been developed to avoid the direct handling of toxic CO gas by using CO surrogates like formic acid or by employing dimethyl carbonate (DMC) as both a solvent and a reactant. d-nb.info

The mechanism of palladium-catalyzed carbonylation typically involves the oxidative addition of the palladium(0) catalyst to the aryl or benzyl (B1604629) halide, followed by CO migratory insertion to form an acylpalladium species. nih.gov This intermediate can then be trapped by a nucleophile to yield the final carbonyl product. nih.gov For instance, a palladium-catalyzed cascade carbonylation of o-alkynyl-N-aryl-benzamides with DMC has been reported for the synthesis of isoquinoline-1,3-diones. d-nb.info

The following table summarizes key findings in palladium-catalyzed reactions involving isoquinoline precursors:

| Reaction Type | Catalyst/Reagents | Key Findings |

| α-Arylation | Pd(PPh₃)₄, Base | Efficient for constructing the tetrahydroisoquinoline ring from β-amino esters. mdpi.com |

| Suzuki-Miyaura Coupling | Pd catalyst | 5-Bromoisoquinoline shows higher reactivity than other isomers. |

| Carbonylation | Pd(OAc)₂, P(m-tolyl)₃, DMC | Synthesis of isoquinoline-1,3-diones using DMC as a green solvent and reactant. d-nb.info |

| Asymmetric C-H Carbonylation | Pd(II) catalyst | Enantioselective synthesis of tetrahydroisoquinolines with all-carbon quaternary stereocenters. rsc.org |

Nickel-Catalyzed Cross-Coupling Methodologies

Nickel-catalyzed cross-coupling reactions have emerged as a powerful and cost-effective alternative to palladium-catalyzed methods for the synthesis of biaryl compounds and other coupled products. nih.gov These reactions are particularly valuable for coupling aryl halides and phenol-derived substrates with aryl boronic acids in Suzuki-Miyaura reactions. nih.gov The use of nickel catalysts is attractive due to the lower cost and high reactivity of nickel. nih.gov

For isoquinoline synthesis, nickel-catalyzed cross-coupling can be applied to halo-substituted isoquinolines to introduce various alkyl and aryl groups. researchgate.net For example, in the presence of a catalytic amount of [NiCl₂(dppp)], haloisoquinolines can react with Grignard reagents to afford the corresponding cross-coupled products. researchgate.net This methodology has been successfully applied to the synthesis of isoquinoline alkaloids. researchgate.net

The efficiency of nickel-catalyzed Suzuki-Miyaura couplings has been demonstrated in green solvents like 2-Me-THF and t-amyl alcohol, using air-stable pre-catalysts such as NiCl₂(PCy₃)₂. nih.gov This approach allows for the synthesis of biaryl products, including those containing the isoquinoline scaffold, in good to excellent yields. nih.gov The methodology is tolerant of various functional groups and can be used to assemble complex bis(heterocyclic) frameworks. nih.gov

Key features of nickel-catalyzed cross-coupling reactions relevant to isoquinoline chemistry include:

Versatility: Applicable to a range of substrates, including aryl chlorides and mesylates, which are often less reactive in palladium-catalyzed systems. uwindsor.ca

Cost-Effectiveness: Nickel is a more abundant and less expensive metal than palladium. nih.gov

Green Chemistry: Reactions can be performed in environmentally benign solvents. nih.gov

The following table provides examples of nickel-catalyzed cross-coupling reactions:

| Reactants | Catalyst System | Product Type |

| Haloisoquinolines, Grignard Reagents | [NiCl₂(dppp)] | Alkylated/Arylated Isoquinolines researchgate.net |

| 5-Hydroxyisoquinoline derivative, Aryl boronic acids | NiCl₂(PCy₃)₂ | Biaryl Isoquinolines nih.gov |

| Aryl Halides, Arylboronic acids | Ni(0) catalysts | Biphenylene systems uwindsor.ca |

Oxidation Reactions and Derived Products

The this compound molecule offers multiple sites for oxidation, leading to a variety of products depending on the reagents and reaction conditions. The bromomethyl group and the isoquinoline ring system can both undergo oxidative transformations.

Oxidation of the bromomethyl group can lead to the formation of the corresponding aldehyde or carboxylic acid. For instance, oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) can be used to convert the bromomethyl group into a carboxylic acid functionality, yielding isoquinoline-5-carboxylic acid.

The isoquinoline ring itself can be oxidized, particularly at the nitrogen atom, to form an isoquinoline N-oxide. This transformation is typically achieved using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

Furthermore, oxidative coupling reactions involving isoquinoline and benzyl bromides have been reported. For example, the Dess-Martin periodinane-mediated oxidative coupling of isoquinoline with benzyl bromide derivatives can lead to the formation of substituted isoquinoline-1,3(2H,4H)-diones. mdpi.com

A summary of oxidation reactions and their products is presented in the table below:

| Starting Material | Oxidizing Agent | Product |

| This compound | KMnO₄ or CrO₃ | Isoquinoline-5-carboxylic acid |

| 7-(Bromomethyl)isoquinoline | H₂O₂ or m-CPBA | Isoquinoline N-oxide derivative |

| Isoquinoline and Benzyl Bromide | Dess-Martin Periodinane | Substituted isoquinoline-1,3(2H,4H)-dione mdpi.com |

Reduction Pathways of the Bromomethyl Group

The bromomethyl group in this compound is susceptible to reduction, providing a pathway to 5-methylisoquinoline (B1352389) or other reduced products. The choice of reducing agent and reaction conditions determines the extent of reduction.

Common reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄) can be employed to convert the bromomethyl group to a methyl group. This transformation is a standard procedure in organic synthesis for the removal of a benzylic halogen.

Radical reduction pathways are also possible. For example, tributyltin hydride (Bu₃SnH) can be used to achieve the reduction of a bromomethyl group to a methyl group via a radical mechanism. rsc.org

The table below outlines the reduction of the bromomethyl group:

| Starting Material | Reducing Agent | Product |

| This compound | LiAlH₄ or NaBH₄ | 5-Methylisoquinoline |

| 7-bromo-4-(bromomethyl)-2-methylindole | Bu₃SnH | 7-bromo-4-methyl-2-methylindole rsc.org |

Alkylation Reactions Utilizing the Bromomethyl Functionality

The high reactivity of the bromomethyl group in this compound makes it an excellent electrophile for alkylation reactions. This functionality readily participates in nucleophilic substitution reactions with a wide range of nucleophiles.

Common nucleophiles used in these alkylation reactions include amines, thiols, and alkoxides, leading to the formation of various substituted isoquinoline derivatives. For example, reaction with sodium azide (B81097) can introduce an azido (B1232118) group, which can be further transformed, while reaction with potassium thiolate yields the corresponding thioether. These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).

The alkylation can also be directed towards carbon nucleophiles. For instance, the reaction of 1,8-bis(bromomethyl)naphthalene (B51720) with 1-dimethylamino-8-methylaminonaphthalene results in the alkylation of the secondary amine, leading to the formation of a benz[de]isoquinoline proton sponge. researchgate.net

The following table summarizes various alkylation reactions with this compound and related compounds:

| Nucleophile | Reagent | Product Type |

| Amines | R-NH₂ | N-alkylated isoquinolines |

| Thiols | R-SH | Thioether derivatives |

| Alkoxides | R-O⁻ | Ether derivatives |

| Sodium Azide | NaN₃ | Azido-substituted isoquinolines |

| 1-dimethylamino-8-methylaminonaphthalene | - | Benz[de]isoquinoline derivative researchgate.net |

Investigations of Radical Pathways and Electrophilic Interactions

The chemical behavior of this compound is not limited to nucleophilic substitution and transition metal-catalyzed reactions; it also involves radical pathways and electrophilic interactions.

Radical Pathways:

The bromomethyl group can participate in radical reactions. The synthesis of this compound itself often proceeds via a radical mechanism, specifically the Wohl-Ziegler bromination of 5-methylisoquinoline using N-bromosuccinimide (NBS) and a radical initiator like azobisisobutyronitrile (AIBN). This reaction involves the formation of a stabilized benzylic radical.

Furthermore, the bromomethyl group can be involved in radical cascade reactions. For instance, a bromine-radical-mediated [3+2] annulation has been reported, highlighting the ability of bromomethyl-containing compounds to initiate radical cyclizations. researchgate.net

Electrophilic Interactions:

The isoquinoline ring system, being aromatic, can undergo electrophilic aromatic substitution. evitachem.com While the pyridine (B92270) ring is generally less reactive towards electrophiles than the benzene (B151609) ring, substitution can occur, typically at the C-5 and C-8 positions. iust.ac.ir The presence of the bromomethyl group can influence the regioselectivity of these reactions.

The nitrogen atom in the isoquinoline ring possesses a lone pair of electrons and can act as a nucleophile, reacting with electrophiles. Protonation is a fundamental electrophilic interaction, and the pKa of isoquinoline is 5.4. iust.ac.ir

Investigations into the electrophilic interactions of isoquinoline derivatives are crucial for understanding their reactivity and for the rational design of new synthetic methodologies.

Kinetic and Thermodynamic Studies of Reaction Mechanisms

Understanding the kinetics and thermodynamics of reactions involving this compound is essential for optimizing reaction conditions and predicting product distributions.

Kinetic Studies:

Kinetic studies can provide insights into the rate-determining steps of reactions. For example, in palladium-catalyzed α-arylation reactions, kinetic analysis can help to elucidate the mechanism, including the rates of oxidative addition, transmetalation, and reductive elimination. mdpi.com Computational methods, such as Density Functional Theory (DFT), can be used to model transition states and predict activation energies, which can then be validated by experimental kinetic studies.

In nickel-catalyzed homocoupling reactions, the addition of iodide anions has been observed to accelerate the reaction rate, suggesting the involvement of iodide in the catalytic cycle. nih.gov

Thermodynamic Studies:

Thermodynamic considerations are crucial for predicting the feasibility and equilibrium position of a reaction. In the deprotonation of heteroaromatics like isoquinoline, the thermodynamic acidity of the protons determines the position of equilibrium. imperial.ac.uk The pKa values of the C-H bonds in isoquinoline provide a measure of their thermodynamic acidity.

The stability of intermediates also plays a significant role in determining the reaction pathway. For example, in radical bromination, the stability of the benzylic radical intermediate favors substitution at the methyl group.

Computational and experimental studies on the kinetics and thermodynamics of these reactions provide a deeper understanding of the underlying mechanisms and allow for the rational design of more efficient and selective synthetic transformations. researchgate.net

Applications of 5 Bromomethyl Isoquinoline in Advanced Organic Synthesis

As a Versatile Building Block for Complex Heterocyclic Structures

5-(Bromomethyl)isoquinoline is extensively utilized as a fundamental building block for the synthesis of intricate heterocyclic systems. The reactivity of its bromomethyl group allows for straightforward alkylation of a wide array of nucleophiles, including amines, thiols, and alkoxides. This facilitates the assembly of more complex molecules by attaching various side chains and functional groups to the isoquinoline (B145761) core. For instance, it can be employed in the synthesis of fused heterocyclic systems, where the initial substitution at the bromomethyl position is followed by subsequent intramolecular cyclization reactions. This approach has been instrumental in creating novel polycyclic and heterocyclic frameworks with potential applications in medicinal chemistry and material science. tandfonline.com

Synthesis of Substituted Isoquinoline Derivatives

The modification of the isoquinoline skeleton is a significant area of research, and this compound provides a direct entry point for such modifications, particularly at the 5-position.

Strategies for Functionalization at the 5-Position of the Isoquinoline Scaffold

The primary strategy for functionalizing the 5-position using this compound involves nucleophilic substitution reactions. The bromomethyl group serves as an excellent electrophilic site, readily reacting with a diverse range of nucleophiles. This allows for the introduction of various functional groups, thereby creating a library of substituted isoquinoline derivatives.

Common nucleophiles and the resulting functional groups are detailed in the table below:

| Nucleophile | Reagent Example | Resulting Functional Group | Solvent |

| Azide (B81097) | Sodium azide | Azidomethyl | DMF or DMSO |

| Thiolate | Potassium thiolate | Thiomethyl | DMF or DMSO |

| Alkoxide | Sodium alkoxide | Alkoxymethyl | DMF or DMSO |

| Amines | Primary or Secondary Amines | Aminomethyl | Polar aprotic solvents |

| Cyanide | Potassium cyanide | Cyanomethyl | Polar aprotic solvents |

This table illustrates common nucleophilic substitution reactions with this compound. DMF (Dimethylformamide) and DMSO (Dimethyl Sulfoxide) are commonly used polar aprotic solvents for these reactions.

Furthermore, transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, can be employed to form carbon-carbon bonds, further expanding the diversity of accessible derivatives. The compound can also undergo oxidation to form isoquinoline-5-carboxylic acid or reduction to yield 5-methylisoquinoline (B1352389).

Construction of Novel Fused and Polycyclic Isoquinoline Scaffolds

The derivatives obtained from the functionalization of this compound can serve as precursors for the construction of more elaborate fused and polycyclic systems. For example, a derivative with a suitably placed functional group on the newly introduced side chain can undergo an intramolecular cyclization reaction, leading to the formation of a new ring fused to the isoquinoline core. This strategy is a powerful tool for accessing novel heterocyclic systems that are often difficult to synthesize through other methods. tandfonline.com Research has demonstrated the synthesis of various fused systems, including those containing additional nitrogen, oxygen, or sulfur heteroatoms, by carefully designing the initial nucleophile and subsequent reaction conditions. tandfonline.com

Role as a Precursor in the Chemical Synthesis of Advanced Pharmaceutical Intermediates

This compound is a crucial intermediate in the synthesis of a variety of pharmaceutical agents. chemimpex.com The isoquinoline motif is a common scaffold in many biologically active compounds and natural products. The ability to easily introduce diverse substituents via the bromomethyl handle makes this compound particularly valuable in drug discovery and development. chemimpex.com It serves as a key starting material for creating new therapeutic agents, with research often focusing on neurological disorders. chemimpex.com The functionalized isoquinoline derivatives can be further elaborated to produce complex molecules with specific pharmacological activities. chemimpex.com

Derivatization for the Development of Fluorescent Probes and Sensors

The unique photophysical properties of the isoquinoline ring system make it an attractive scaffold for the development of fluorescent probes and sensors. chemimpex.com Derivatization of this compound with specific recognition moieties allows for the creation of sensors that can selectively detect various analytes, such as metal ions. rsc.orgnanobioletters.com The fluorescence properties of these probes can be modulated by the binding of the target analyte to the recognition unit, leading to a measurable change in fluorescence intensity or wavelength. rsc.org This "turn-on" or "turn-off" response enables the visualization of cellular processes and the quantification of specific species in biological systems with high specificity. chemimpex.com The introduction of different functional groups through the bromomethyl linker can fine-tune the sensor's selectivity, sensitivity, and photophysical characteristics. rsc.orgkyoto-u.ac.jp

Contributions to Material Science Research and Development

Beyond its applications in life sciences, this compound also contributes to the field of material science. chemimpex.com Its ability to be incorporated into larger molecular structures makes it a useful building block for the synthesis of novel polymers and coatings. chemimpex.com The inclusion of the rigid and aromatic isoquinoline unit can impart unique thermal, mechanical, and photophysical properties to these materials. For instance, polymers containing isoquinoline moieties may exhibit enhanced thermal stability or specific fluorescence characteristics, making them suitable for applications in advanced materials and electronics. chemimpex.com

Applications in Polymer and Coating Development

This compound serves as a valuable building block in the field of material science, particularly for the development of novel polymers and coatings. chemimpex.com Its utility stems from the presence of two key structural features: the reactive bromomethyl group (-CH2Br) and the rigid, aromatic isoquinoline core. The bromomethyl group provides a reactive site for polymerization and grafting reactions, while the isoquinoline moiety imparts unique chemical and physical properties to the resulting material.

The primary mechanism for incorporating this compound into polymeric structures is through nucleophilic substitution reactions, where the bromine atom is displaced. This reactivity allows it to function as a monomer or an initiator in various polymerization schemes. For instance, it can be attached as a side chain to a pre-existing polymer backbone or used to initiate the growth of polymer chains from a surface, a technique known as surface-initiated polymerization. This process enables the creation of specialized coatings where the properties of the surface are fundamentally altered. The incorporation of the isoquinoline unit can enhance the performance, thermal stability, and durability of the final polymer or coating. chemimpex.com

While direct polymerization of this compound is not extensively detailed, research on related poly(isoquinoline)s demonstrates the potential of these materials. For example, poly(isoquinoline)s have been synthesized through methods like the polyannulation of internal diynes and O-acyloxime derivatives. rsc.org This research highlights the creation of high-molecular-weight polymers containing the isoquinoline ring system, which are foundational for advanced material applications. rsc.org The ability to introduce the isoquinoline scaffold into a macromolecule via the reactive handle of this compound is a key strategy for designing functional materials with tailored properties for various industrial uses.

Table 1: Polymer Synthesis Involving Isoquinoline Derivatives

| Polymer Type | Synthesis Method | Key Precursor(s) | Notable Feature | Reference |

|---|---|---|---|---|

| Poly(isoquinoline)s | Polyannulation | Internal diynes, O-acyloxime derivatives | High molecular weight (up to 18,340 g/mol) | rsc.org |

| Poly(isoquinoline-1,4-diyl) | Dehalogenation Polycondensation | 1,4-Dibromoisoquinoline (B189537) | Well-defined π-conjugation system | acs.org |

| Isoquinoline-Fluorene Copolymers | Suzuki Polycondensation | 5,8-linked isoquinoline and fluorene (B118485) monomers | Creates blue-emitting materials | researchgate.net |

Design Considerations for Conductive and Optical Materials

The unique electronic and photophysical properties of the isoquinoline ring make this compound an important precursor for designing advanced functional materials, including those with specific conductive and optical characteristics. chemimpex.com

Conductive Materials: A primary design consideration for conductive polymers is the creation of an extended π-conjugated system along the polymer backbone, which can facilitate the movement of charge carriers. Research into poly(isoquinoline)s has shown that these materials can exhibit n-type electrical conductivity upon doping. acs.org The nitrogen atom in the isoquinoline ring is electron-withdrawing, which helps create an electron-accepting (n-type) polymer. acs.org In the synthesis of poly(isoquinoline-1,4-diyl) from 1,4-dibromoisoquinoline using a nickel complex, the precise 1,4-linkage between monomer units was crucial for establishing the π-conjugation necessary for electrical properties. acs.org Therefore, when using this compound to design conductive materials, a key consideration is the polymerization strategy, which must ensure a well-defined and regularly repeating structure to maximize conjugation and, consequently, charge transport.

Optical Materials: The isoquinoline scaffold is inherently fluorescent, a property that can be harnessed in the development of optical materials. chemimpex.com Research has demonstrated that polymers incorporating isoquinoline can be designed for specific optical applications, such as light-emitting devices and sensors. rsc.orgresearchgate.net

Key design considerations include:

Refractive Index: Thin films of certain poly(isoquinoline)s have been shown to be transparent in the visible light region (400–800 nm) while exhibiting high refractive indices, ranging from 1.571 to 1.832. rsc.org This combination is valuable for applications in optical coatings and lenses.

Fluorescence and Emission Color: The emission properties can be tuned by copolymerizing isoquinoline units with other aromatic structures. For example, copolymers of isoquinoline and fluorene produce materials with strong blue photoluminescence, with emission maxima recorded between 408–426 nm. researchgate.net The emission wavelength can be further adjusted; N-alkylation of the isoquinoline nitrogen, for instance, has been shown to cause a significant red shift in the material's absorption spectrum. researchgate.net

Sensory Functionality: Specific functional groups can be attached to the polymer to create chemosensors. A poly(isoquinoline) carrying tetraphenylethene units was found to be highly emissive in an aggregated state, a phenomenon known as aggregation-induced emission. rsc.org This specific design allows the material to function as a sensitive fluorescent sensor for detecting explosives like picric acid. rsc.org

By strategically using this compound to introduce the isoquinoline moiety, material scientists can create polymers and coatings with a wide range of tailored conductive and optical properties.

Table 2: Properties of Isoquinoline-Based Optical Materials

| Material Type | Key Structural Feature | Observed Optical Property | Potential Application | Reference |

|---|---|---|---|---|

| Poly(isoquinoline) thin films | Polyannulation synthesis | High refractive index (1.571–1.832) | Optical coatings | rsc.org |

| Isoquinoline-fluorene copolymers | Alternating isoquinoline and fluorene units | Blue photoluminescence (408–426 nm) | Light-emitting devices | researchgate.net |

| Poly(isoquinoline) with TPE | Pendant tetraphenylethene (TPE) units | Aggregation-induced emission | Fluorescent chemosensors | rsc.org |

Theoretical and Computational Chemistry Studies on 5 Bromomethyl Isoquinoline

Density Functional Theory (DFT) Simulations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely employed to predict the molecular properties and reactivity of compounds like isoquinoline (B145761) derivatives. scirp.orgscirp.org

DFT calculations are crucial for predicting the regioselectivity of nucleophilic substitution reactions involving 5-(Bromomethyl)isoquinoline. The primary site for nucleophilic attack is the benzylic carbon of the bromomethyl group, due to the stability of the resulting transition state and the good leaving group nature of the bromide ion.

Theoretical studies on similar heterocyclic systems demonstrate that the regioselectivity can be explained by analyzing the electronic properties of the substrate. nih.gov The carbon atom most susceptible to nucleophilic attack typically has a greater coefficient in the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov For this compound, DFT calculations would likely confirm that the LUMO is significantly localized on the C-Br bond of the bromomethyl group, making the carbon atom highly electrophilic and thus the preferred site for reaction.

DFT is used to model reaction pathways and calculate their associated activation energies, which determines the kinetic feasibility of a reaction. For the nucleophilic substitution on this compound, the primary pathway is an SN2-type reaction. Computational modeling would involve calculating the energy of the reactants, the transition state, and the products.

The activation energy is the energy difference between the reactants and the transition state. Studies on analogous reactions, such as the C-Br bond scission in bromomethylbenzene, show that DFT can effectively determine these energy barriers. researchgate.net A lower calculated activation energy for the nucleophilic attack at the bromomethyl carbon compared to other potential sites would provide strong theoretical evidence for the observed regioselectivity. nih.gov

Table 1: Hypothetical DFT-Calculated Energy Profile for Nucleophilic Substitution

| Stage | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Reactants | This compound + Nucleophile | 0 |

| Transition State | Nucleophile-Carbon bond forming, Carbon-Bromine bond breaking | +15 to +25 |

| Products | 5-(Substituted-methyl)isoquinoline + Bromide ion | < 0 (Exergonic) |

Note: Values are illustrative and represent typical ranges for such reactions.

Frontier Molecular Orbital (FMO) theory is a fundamental tool for describing chemical reactivity. nih.govyoutube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. nih.gov The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov

The energy difference between the HOMO and LUMO, known as the energy gap (ΔE), is a critical parameter for assessing molecular stability and reactivity. nih.gov A smaller energy gap generally implies higher reactivity. researchgate.net In isoquinoline derivatives, the introduction of substituents can significantly alter the HOMO and LUMO energy levels. researchgate.net The electron-withdrawing nature of the bromomethyl group is expected to lower the energy of the LUMO, making the molecule more susceptible to nucleophilic attack.

Natural Bond Orbital (NBO) analysis can also be performed to investigate charge distribution and intramolecular interactions, providing a detailed picture of the electronic delocalization within the molecule. nih.gov

Table 2: Representative FMO Energies for Isoquinoline Derivatives based on DFT Calculations

| Compound System | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Reference Isoquinoline Core | -5.762 | -1.938 | 3.824 |

| Derivative with EWG (e.g., -NO2) | -6.225 | -3.146 | 3.079 |

| Derivative with EDG | -5.826 | -1.966 | 3.860 |

Data is representative of isoquinoline systems to illustrate electronic effects. nih.govresearchgate.net EWG = Electron Withdrawing Group; EDG = Electron Donating Group.

Advanced Quantum Chemical Investigations of Molecular Properties

Beyond DFT, other advanced quantum chemical methods can be employed to precisely calculate various molecular properties of this compound.

For the parent isoquinoline molecule, experimental and computational studies have determined its dipole moment and rotational constants with high accuracy. researchgate.netresearchgate.net The total dipole moment for isoquinoline has been reported as approximately 2.53 D. researchgate.net The introduction of the bromomethyl group at the 5-position would alter the mass distribution and charge distribution, leading to changes in both the rotational constants and the dipole moment. These new values can be accurately predicted using high-level quantum chemical calculations.

Table 3: Calculated Properties for Isoquinoline (Parent Molecule)

| Property | Calculated Value | Reference |

|---|---|---|

| Dipole Moment (μtot) | 2.5278 D | researchgate.net |

| Rotational Constant A | 3.101 GHz | researchgate.net |

| Rotational Constant B | 1.220 GHz | researchgate.net |

| Rotational Constant C | 0.875 GHz | researchgate.net |

Note: Substitution with a bromomethyl group would lead to different, calculable values for this compound.

Computational methods are invaluable for predicting the vibrational spectra (Infrared and Raman) of molecules. By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated. nih.gov This theoretical spectrum is instrumental in assigning the vibrational modes observed in experimental spectra.

For this compound, calculations would predict characteristic frequencies for the isoquinoline ring modes (C-H stretching, C=C and C=N stretching) and the vibrations associated with the bromomethyl substituent (C-H stretching, CH2 scissoring, and the C-Br stretching). Theoretical studies on similar molecules have shown excellent agreement between calculated and experimental vibrational frequencies after applying appropriate scaling factors. nih.gov

Advanced Analytical and Spectroscopic Characterization Methodologies for 5 Bromomethyl Isoquinoline and Its Synthetic Products

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of 5-(Bromomethyl)isoquinoline, confirming the connectivity of atoms and the position of substituents on the isoquinoline (B145761) core.

Proton NMR (¹H NMR) is a primary technique for verifying the identity and structure of this compound. The spectrum provides distinct signals for each unique proton in the molecule. The aromatic region typically displays a complex set of multiplets corresponding to the six protons on the isoquinoline ring system. A key diagnostic signal is a singlet observed in the aliphatic region, which is characteristic of the two protons of the bromomethyl (-CH₂Br) group.

The chemical shift of this methylene (B1212753) singlet is influenced by the electronegativity of the adjacent bromine atom and the aromatic ring, typically appearing downfield. For comparison, the ¹H NMR spectrum of a related compound, 4-(bromomethyl)-2,4-dimethylisoquinoline-1,3(2H,4H)-dione, shows the two protons of the bromomethyl group as two distinct doublets at 4.16 ppm and 3.67 ppm (due to diastereotopicity in that specific structure), confirming the general chemical shift region for such a moiety. rsc.org For this compound, a singlet would be expected due to free rotation. The protons on the aromatic rings will have chemical shifts and coupling constants characteristic of the substituted isoquinoline system.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| H1 | ~9.2 | s | - |

| H3 | ~8.5 | d | ~5-6 |

| H4 | ~7.6 | d | ~5-6 |

| -CH₂Br | ~4.8 | s | - |

Note: Predicted values are based on standard chemical shift tables and data from similar isoquinoline structures.

Carbon-13 NMR (¹³C NMR) complements ¹H NMR by providing a signal for each unique carbon atom in the molecule, confirming the carbon skeleton. This compound has ten carbon atoms, and its ¹³C NMR spectrum is expected to show ten distinct signals under broadband proton decoupling.

The signals can be categorized into two main regions: the aromatic region (sp² carbons) and the aliphatic region (sp³ carbons). The nine carbons of the isoquinoline ring system will resonate in the typical aromatic range of approximately 120-155 ppm. oregonstate.edulibretexts.org The single sp³ carbon of the bromomethyl group (-CH₂Br) is expected to appear significantly upfield, generally in the 30-40 ppm range, influenced by the attached bromine atom. rsc.org The specific chemical shifts of the aromatic carbons provide definitive evidence for the '5-' substitution pattern.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C1 | ~152 |

| C3 | ~143 |

| C4 | ~120 |

| C4a | ~135 |

| C5 | ~132 |

| C6 | ~128 |

| C7 | ~127 |

| C8 | ~130 |

| C8a | ~127 |

Note: Predicted values are based on standard chemical shift tables and data from similar isoquinoline structures. rsc.orgoregonstate.edulibretexts.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful technique for determining the molecular weight of this compound and for gaining structural information through the analysis of its fragmentation patterns.

In Electron Ionization Mass Spectrometry (EI-MS), the molecule is ionized by a high-energy electron beam, leading to the formation of a molecular ion (M⁺˙) and various fragment ions. A key characteristic in the mass spectrum of this compound is the presence of two molecular ion peaks of nearly equal intensity, [M]⁺ and [M+2]⁺, due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br).

The fragmentation pattern provides a fingerprint for the molecule. A primary and highly favorable fragmentation pathway is the loss of the bromine radical (·Br) to form a highly stable isoquinolin-5-ylmethyl cation (m/z 142). This fragment can be resonance-stabilized and is often observed as the base peak in the spectrum. libretexts.org Another significant fragmentation would be the cleavage of the C-C bond to lose the entire bromomethyl radical (·CH₂Br), resulting in an isoquinoline fragment ion (m/z 128). researchgate.net

Table 3: Expected Key Ions in the EI Mass Spectrum of this compound

| m/z Value | Ion Structure | Significance |

|---|---|---|

| 221/223 | [C₁₀H₈BrN]⁺˙ | Molecular Ion (M⁺˙) peak cluster |

| 142 | [C₁₀H₈N]⁺ | [M-Br]⁺, Loss of Bromine radical |

High-Resolution Mass Spectrometry (HRMS), particularly when coupled with a soft ionization technique like Electrospray Ionization (ESI) and a Time-of-Flight (TOF) analyzer, is crucial for the unambiguous determination of the elemental composition of this compound. ESI is a soft ionization method that typically generates the protonated molecular ion, [M+H]⁺, with minimal fragmentation. researchgate.net

The high mass accuracy of a Q-TOF instrument allows for the measurement of the ion's mass-to-charge ratio to several decimal places. This experimental mass can then be compared to the calculated theoretical mass for the chemical formula C₁₀H₉BrN⁺. A close match (typically within 5 ppm) provides definitive confirmation of the elemental composition, distinguishing it from other potential isobaric compounds. This technique is standard in the characterization of novel isoquinoline derivatives. rsc.org

Table 4: HRMS Data for this compound

| Ion Formula | Ion Type | Calculated Mass (m/z) |

|---|---|---|

| C₁₀H₉⁷⁹BrN⁺ | [M+H]⁺ | 221.9967 |

Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal method for monitoring the progress of chemical reactions that synthesize or utilize this compound. jmchemsci.com The technique combines the separation power of gas chromatography with the detection and identification capabilities of mass spectrometry.

In a typical application, aliquots are taken from the reaction mixture over time. The GC separates the components based on their boiling points and polarity. nih.govnih.gov As the compounds elute from the GC column, they enter the mass spectrometer, which generates a mass spectrum for each component. This allows for the identification of the starting materials, any intermediates, the desired this compound product, and any potential byproducts. By tracking the disappearance of reactants and the appearance of the product peak over time, the reaction can be monitored for completion, enabling optimization of reaction conditions such as temperature and time. nih.gov

Table 5: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 4-(bromomethyl)-2,4-dimethylisoquinoline-1,3(2H,4H)-dione |

| Bromine |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Product Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. ajpaonline.com It is an indispensable tool for the analysis of reaction mixtures containing synthetic products derived from this compound, allowing for the separation, identification, and quantification of the target compound, byproducts, and unreacted starting materials. unipd.itnih.gov

In a typical LC-MS analysis of isoquinoline derivatives, a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system is used for separation. unipd.it The choice of stationary phase (the column) and mobile phase is critical for achieving optimal separation of the components in the mixture. nih.gov Reversed-phase chromatography, often utilizing a C18 column, is commonly employed for the separation of moderately polar compounds like many isoquinoline derivatives. unipd.itnih.gov

Following chromatographic separation, the eluent is introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique used for this class of compounds, as it is a soft ionization method that typically produces the protonated molecular ion [M+H]⁺, providing clear molecular weight information. nih.govnih.gov Further structural information can be obtained using tandem mass spectrometry (MS/MS). In this technique, the precursor ion of interest (e.g., the [M+H]⁺ ion of a synthetic product) is selected and subjected to collision-induced dissociation (CID). The resulting product ions create a characteristic fragmentation pattern that serves as a molecular fingerprint, aiding in the structural confirmation of the analyte. researchgate.netresearchgate.net For instance, the fragmentation of isoquinoline-derived alkaloids often involves cleavage that separates the isoquinoline and benzyl (B1604629) moieties, providing key structural clues. researchgate.net

Table 1: Representative LC-MS Parameters for Analysis of Isoquinoline Derivatives

| Parameter | Description |

| Chromatography System | UHPLC or HPLC |

| Column | Reversed-phase C18 (e.g., 1.8 µm, 2.1 x 150 mm) unipd.it |

| Mobile Phase | Gradient elution with water (containing an additive like formic acid or ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile (B52724) or methanol) nih.gov |

| Flow Rate | 0.2 - 1.0 mL/min nih.gov |

| Ionization Source | Electrospray Ionization (ESI), typically in positive mode nih.govnih.gov |

| Mass Analyzer | Quadrupole Time-of-Flight (QTOF), Triple Quadrupole (TQ), or Orbitrap ajpaonline.comresearchgate.net |

| Scan Mode | Full scan for identification; Product ion scan (MS/MS) for structural elucidation nih.gov |

| Precursor Ion | [M+H]⁺ |

X-ray Diffraction (XRD) for Crystalline Structure Determination

The process involves irradiating a single, high-quality crystal with a monochromatic X-ray beam. The X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern. By analyzing the positions and intensities of these diffracted spots, a three-dimensional electron density map of the molecule can be generated. From this map, the positions of individual atoms are determined, and a complete molecular structure is built. scispace.com

The resulting crystallographic data are typically deposited in crystallographic databases and include key parameters such as the crystal system, space group, and unit cell dimensions. For example, studies on various isoquinoline derivatives have reported crystallization in systems like the orthorhombic or monoclinic space groups. eurjchem.comscispace.comresearchgate.net This definitive structural information is invaluable for confirming the outcome of a synthetic transformation, understanding intermolecular interactions in the solid state, and establishing structure-activity relationships. eurjchem.comsemanticscholar.org

Table 2: Example Single-Crystal X-ray Diffraction Data for an Isoquinoline Derivative

| Parameter | Example Value |

| Chemical Formula | C₁₅H₁₇NO₂S₂ eurjchem.comsemanticscholar.org |

| Formula Weight ( g/mol ) | 307.41 eurjchem.comsemanticscholar.org |

| Crystal System | Orthorhombic eurjchem.comsemanticscholar.org |

| Space Group | P2₁2₁2₁ eurjchem.comsemanticscholar.orgresearchgate.net |

| a (Å) | 5.2804(5) eurjchem.comsemanticscholar.org |

| b (Å) | 8.1347(17) eurjchem.comsemanticscholar.org |

| c (Å) | 35.015(4) eurjchem.comsemanticscholar.org |

| Volume (ų) | 1504.1(4) eurjchem.comsemanticscholar.org |

| Z (molecules/unit cell) | 4 eurjchem.comsemanticscholar.orgresearchgate.net |

| Calculated Density (g/cm³) | 1.358 eurjchem.comsemanticscholar.org |

| Final R indices [I > 2σ(I)] | R₁ = 0.0389 eurjchem.comsemanticscholar.org |

Note: Data presented is for a representative isoquinoline derivative, methyl O-[(11R, 11aS)-4-oxo-1,3,4,6,11,11a-hexahydro-2H-pyrido[1,2-b]isoquinolin-11-yl]carbonodithioate, to illustrate typical crystallographic parameters. eurjchem.comsemanticscholar.org

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FTIR) Spectroscopy is a rapid and non-destructive technique used extensively for the identification of functional groups within a molecule. mdpi.comresearchgate.net In the context of synthesizing derivatives from this compound, FTIR is crucial for verifying the disappearance of reactant functional groups and the appearance of new ones in the product, thereby confirming that the desired chemical transformation has occurred. nih.gov

The technique is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrations of their chemical bonds. An FTIR spectrum is a plot of infrared intensity versus wavenumber (cm⁻¹), where absorption peaks indicate the presence of specific functional groups. mdpi.com

The isoquinoline nucleus itself has a characteristic set of absorption bands. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while C=C and C=N stretching vibrations of the aromatic rings are observed in the 1650-1450 cm⁻¹ region. irphouse.comresearchgate.net The C-Br stretching vibration of the starting material, this compound, would be expected in the lower frequency "fingerprint" region. When this compound undergoes a reaction, for instance, a nucleophilic substitution at the bromomethyl group to form an amine, ether, or ester, the FTIR spectrum of the product will show new characteristic peaks. The appearance of N-H stretching bands (around 3500-3300 cm⁻¹), C=O stretching bands (around 1750-1650 cm⁻¹), or C-O stretching bands (around 1300-1000 cm⁻¹) would provide strong evidence for the formation of the corresponding products.

Table 3: Characteristic FTIR Absorption Bands for Isoquinoline Derivatives

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100 - 3000 | Stretching | Aromatic C-H |

| 2980 - 2850 | Stretching | Aliphatic C-H |

| ~1620 - 1570 | Stretching | Aromatic C=C |

| ~1590 - 1450 | Stretching | Aromatic C=C and C=N irphouse.comresearchgate.net |

| ~1750 - 1650 | Stretching | Carbonyl (C=O) mdpi.com |

| ~1300 - 1000 | Stretching | C-O (Ethers, Esters) |

| 900 - 675 | Bending (out-of-plane) | Aromatic C-H |

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing 5-(Bromomethyl)isoquinoline, and how can purity be optimized?

- Methodological Answer : A fragment-based approach is recommended, where monosubstituted isoquinoline fragments are synthesized and merged to construct the target compound. Purification via column chromatography (using silica gel and gradient elution with ethyl acetate/hexane) followed by recrystallization from dichloromethane/hexane mixtures can improve purity . Yield optimization may involve adjusting reaction temperature (e.g., 80–100°C) and stoichiometric ratios of brominating agents (e.g., NBS or PBr₃) .

Q. What analytical techniques are critical for characterizing this compound, and how are they applied?

- Methodological Answer :

- NMR Spectroscopy : Use ¹H/¹³C NMR to confirm the bromomethyl group (δ ~4.5 ppm for CH₂Br in ¹H NMR; δ ~30 ppm in ¹³C NMR) and isoquinoline aromatic protons .

- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm ensures >95% purity .

- Melting Point Analysis : Compare observed mp (83–87°C) to literature values to detect impurities .

Q. How does the bromomethyl group influence the stability of this compound under different storage conditions?

- Methodological Answer : The compound is hygroscopic and light-sensitive. Stability studies show degradation (via hydrolysis to 5-hydroxymethylisoquinoline) accelerates at >4°C. Store under inert gas (argon) at 4°C in amber vials to minimize decomposition. Monitor stability using TLC or HPLC monthly .

Advanced Research Questions

Q. How do substituents at the 1-, 3-, or 8-positions of the isoquinoline ring affect the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : Electron-donating groups (e.g., -OCH₃ at position 1) reduce electrophilicity at the bromomethyl site, slowing Suzuki-Miyaura couplings. Conversely, electron-withdrawing groups (e.g., -NO₂ at position 8) enhance reactivity. Use DFT calculations (B3LYP/6-31G*) to predict charge distribution and experimental validation via kinetic studies (monitoring reaction progress by GC-MS) .

Q. Can computational modeling predict regioselectivity in nucleophilic substitution reactions involving this compound?

- Methodological Answer : Density Functional Theory (DFT) simulations (e.g., Gaussian 16) can model transition states for SN2 reactions. Compare activation energies for attack at the bromomethyl carbon vs. isoquinoline ring positions. Validate predictions by synthesizing derivatives with competing nucleophiles (e.g., thiophenol vs. amines) and analyzing product ratios via LC-MS .

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

- Methodological Answer : Discrepancies in anti-inflammatory or kinase inhibition data may arise from assay conditions (e.g., cell line variability, IC₅₀ measurement protocols). Standardize assays using:

- Dose-Response Curves : Test derivatives across 3–4 log concentrations in triplicate.

- Control Compounds : Include known inhibitors (e.g., Fasudil for ROCK kinase) to benchmark activity .

- Structural Confirmation : Verify derivative structures via X-ray crystallography to rule out synthetic errors .

Q. How can fragment-based drug design (FBDD) leverage this compound to develop targeted therapeutics?

- Methodological Answer : Use the "merging by design" strategy:

- Step 1 : Screen monosubstituted fragments (e.g., 5-bromo, 8-nitro) against target proteins (e.g., kinases) via SPR or MST.

- Step 2 : Merge high-affinity fragments onto a single scaffold.

- Step 3 : Optimize pharmacokinetics by introducing solubilizing groups (e.g., PEG chains) at non-critical positions .

Methodological Best Practices

- Data Contradiction Analysis : Use meta-analysis tools (e.g., RevMan) to compare published results, focusing on variables like solvent polarity (logP) or reaction temperature. Replicate conflicting experiments under standardized conditions .

- Ethical Reporting : Disclose synthetic yields, failed attempts, and spectral artifacts to avoid publication bias. Follow Beilstein Journal guidelines for experimental reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.